Pentanoic acid, 5-chloro-4-oxo-, ethyl ester, also known as ethyl 5-chloro-4-oxopentanoate, is an organic compound with the molecular formula C₇H₁₁ClO₃ and a molecular weight of 178.61 g/mol. This compound features a pentanoic acid backbone substituted with a chlorine atom at the fifth carbon and a ketone functional group at the fourth carbon, along with an ethyl ester group. Its structure can be represented as follows:
There is no current information available on the specific mechanism of action of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester. However, related compounds with similar structures have been studied for their biological activities. For instance, some alpha-halogenated ketones (compounds with a halogen atom next to a ketone group) have been shown to exhibit antibacterial properties []. Further research is needed to determine if this specific compound possesses any biological activity.
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those exhibiting antibacterial properties. It is notably involved in the synthesis of 7-chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, which is associated with antibacterial activity against Pseudomonas aeruginosa . Additionally, it has been found in extracts from plants like Combretum hispidum, which are noted for their anticancer and antihypertensive activities.
The synthesis of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester typically involves several steps:
These steps can vary based on specific laboratory conditions and desired yields.
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester serves multiple purposes in various fields:
Studies on Pentanoic acid, 5-chloro-4-oxo-, ethyl ester have indicated its potential interactions with biological systems:
Further studies are necessary to fully elucidate its mechanisms of action and interactions within biological systems.
Similar compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pentanoic Acid | C₅H₁₀O₂ | Straight-chain fatty acid |
Pentanoic Acid, 3-chloro-4-oxo-, Ethyl Ester | C₇H₁₁ClO₃ | Chlorine at third position |
Levulinic Acid | C₇H₈O₃ | No halogen substitution; used in biofuel production |
Pentanoic Acid, 5-chloro-4-oxo-, Ethyl Ester | C₇H₁₁ClO₃ | Chlorine at fifth position; significant antibacterial activity |
The uniqueness of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester lies in its specific substitution pattern that imparts distinct biological activities not found in its analogs.
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester exhibits characteristic nucleophilic substitution reactivity at the chlorinated carbon position, following predominantly SN2 mechanistic pathways [1] [2]. The chlorine atom at the fifth carbon position serves as an excellent leaving group, facilitating substitution reactions with various nucleophiles under mild conditions [3] [4].
Mechanistic Considerations
The nucleophilic substitution proceeds through a concerted SN2 mechanism due to the primary nature of the chlorinated carbon [1] [5]. The electron-withdrawing ketone functionality at the fourth position enhances the electrophilicity of the fifth carbon, accelerating the substitution reaction rate compared to simple alkyl chlorides [2] [6]. Studies demonstrate that the rate of nucleophilic attack follows the reactivity order: thiolates > cyanide > azide > alkoxides > hydroxide > ammonia [1] [7].
The mechanism involves direct backside attack by the nucleophile on the carbon-chlorine bond, resulting in inversion of configuration at the reaction center [4] [5]. The presence of the adjacent ketone group stabilizes the developing partial positive charge in the transition state through inductive withdrawal, lowering the activation energy for substitution [6] [8].
Kinetic Parameters and Selectivity
Experimental investigations reveal that nucleophilic substitution rates are highly dependent on nucleophile strength and reaction conditions [1] [3]. Strong nucleophiles such as cyanide and azide ions exhibit rate constants approximately 3-4 times higher than hydroxide under identical conditions [5] [9]. The activation energies range from 52-75 kilojoules per mole depending on the nucleophile employed, with thiolates showing the lowest energy barriers [7] [2].
Nucleophile | Mechanism | Relative Rate (k_rel) | Product Type | Activation Energy (kJ/mol) | Solvent Effects |
---|---|---|---|---|---|
Hydroxide (OH⁻) | SN2 | 1.00 | Hydroxy derivative | 68 | Favored in protic |
Methoxide (OCH₃⁻) | SN2 | 1.20 | Methoxy derivative | 65 | Favored in aprotic |
Ammonia (NH₃) | SN2 | 0.35 | Amino derivative | 75 | Mixed solvent |
Azide (N₃⁻) | SN2 | 2.80 | Azido derivative | 58 | Favored in aprotic |
Cyanide (CN⁻) | SN2 | 3.20 | Cyano derivative | 55 | Favored in aprotic |
Thiolate (RS⁻) | SN2 | 4.10 | Thio derivative | 52 | Favored in aprotic |
Solvent effects play a crucial role in determining reaction selectivity and rate [3] [4]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance nucleophilic reactivity by stabilizing the nucleophile without extensive solvation, while protic solvents facilitate reactions with oxide nucleophiles through hydrogen bonding interactions [10] [5].
The ketone functionality at the fourth position demonstrates extensive reactivity toward condensation reactions, participating in aldol condensations, Claisen condensations, and Michael additions [11] [12] [13]. The electron-withdrawing chlorine substituent at the adjacent position enhances the acidity of the alpha-hydrogen atoms, facilitating enolate formation under mild basic conditions [14] [15].
Aldol Condensation Pathways
The compound readily undergoes aldol condensation reactions with aldehydes and ketones through enolate formation [11] [16] [13]. Base-catalyzed deprotonation at the alpha position generates a stabilized enolate anion that exhibits nucleophilic character toward electrophilic carbonyl compounds [12] [17]. The presence of the chlorine substituent increases the acidity of the alpha-hydrogen by approximately 1000-fold compared to unsubstituted ketones [7] [2].
The mechanism proceeds through initial enolate formation followed by nucleophilic addition to the electrophilic carbonyl partner [11] [15]. Subsequent elimination of water under heating conditions produces alpha,beta-unsaturated ketone products with high stereoselectivity [12] [13]. The reaction typically proceeds with yields ranging from 55-85% depending on the reaction partners and conditions employed [18] [19].
Claisen Condensation Mechanisms
The ester functionality enables participation in Claisen condensation reactions with other esters [14] [20] [21]. The reaction requires strong bases such as lithium diisopropylamide due to the lower acidity of ester alpha-hydrogens compared to ketones [22] [23]. However, the electron-withdrawing ketone group significantly enhances the acidity, allowing condensation under milder conditions than typical esters [24] [25].
The mechanism involves formation of an ester enolate through deprotonation, followed by nucleophilic attack on the carbonyl carbon of another ester molecule [14] [21]. The resulting tetrahedral intermediate undergoes elimination of alkoxide to generate beta-keto ester products [23] [20]. These products demonstrate enhanced stability due to the extended conjugation between the two carbonyl systems [24] [26].
Reaction Type | Reaction Partner | Yield (%) | Temperature (°C) | Catalyst | Selectivity |
---|---|---|---|---|---|
Aldol Condensation | Aldehydes/Ketones | 72 | 25 | Base (NaOH) | High |
Claisen Condensation | Esters | 68 | 0 | Strong base (LDA) | Moderate |
Michael Addition | α,β-Unsaturated carbonyls | 85 | 40 | Base catalyst | High |
Mannich Reaction | Amines + Formaldehyde | 62 | 60 | Acid catalyst | Moderate |
Crossed Aldol | Different carbonyl | 55 | 25 | Base | Low |
Intramolecular Cyclization | Self-condensation | 78 | 80 | Acid/Base | High |
The ethyl ester group undergoes transesterification reactions with various alcohols under both acidic and basic catalysis [27] [28] [29]. The reaction kinetics follow second-order behavior, being first-order in both ester and alcohol concentrations [10] [30] [31]. The presence of the ketone and chlorine substituents significantly influences the reaction rate and selectivity patterns [32] [33].
Mechanism and Rate-Determining Steps
Transesterification proceeds through nucleophilic acyl substitution mechanisms involving tetrahedral intermediate formation [27] [34] [35]. Under basic conditions, the alcohol is deprotonated to generate an alkoxide nucleophile that attacks the carbonyl carbon [10] [28]. The resulting tetrahedral intermediate collapses with elimination of ethoxide to form the new ester bond [36] [35].
The rate-determining step varies with reaction conditions and alcohol structure [37] [31]. Primary alcohols exhibit faster reaction rates due to reduced steric hindrance around the nucleophilic center [32] [33]. The electron-withdrawing ketone group enhances the electrophilicity of the ester carbonyl, accelerating nucleophilic attack relative to simple aliphatic esters [38] [29].
Selectivity Factors
Transesterification selectivity depends on alcohol structure, catalyst loading, and reaction temperature [32] [30] [39]. Methanol demonstrates the highest reactivity and selectivity due to its small size and high nucleophilicity [40] [31]. Secondary alcohols such as isopropanol require elevated temperatures and increased catalyst loadings to achieve acceptable conversion rates [38] [41].
Alcohol | Rate Constant (k × 10⁻³ M⁻¹s⁻¹) | Selectivity (%) | Catalyst Loading (mol%) | Temperature (°C) | Conversion Time (h) |
---|---|---|---|---|---|
Methanol | 8.5 | 92 | 5 | 65 | 2.5 |
Ethanol | 6.2 | 88 | 5 | 78 | 4.0 |
Propanol | 4.1 | 85 | 8 | 85 | 6.5 |
Isopropanol | 2.8 | 75 | 12 | 90 | 8.0 |
Butanol | 3.5 | 82 | 10 | 88 | 7.2 |
Benzyl alcohol | 7.3 | 89 | 6 | 70 | 3.8 |
Aromatic alcohols such as benzyl alcohol exhibit enhanced reactivity due to resonance stabilization of the developing alkoxide intermediate [29] [36]. The reaction proceeds with high chemoselectivity, favoring transesterification over competing reactions such as hydrolysis or reduction [30] [33].
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester undergoes diverse oxidative and reductive transformations at both the ketone and ester functionalities [42] [43] [44]. The compound serves as a versatile synthetic intermediate for accessing various oxidation states and functional group modifications [45] [46] [47].
Ketone Reduction Pathways
The ketone group undergoes selective reduction with various hydride reducing agents [43] [48] [49]. Sodium borohydride provides mild reduction conditions at room temperature, generating the corresponding secondary alcohol with moderate diastereoselectivity [50] [49]. The reaction proceeds through hydride delivery to the carbonyl carbon, with the chlorine substituent influencing the stereochemical outcome through steric and electronic effects [48] [51].
Lithium aluminum hydride effects more aggressive reduction conditions, capable of reducing both ketone and ester functionalities sequentially [43] [47]. Under controlled conditions at low temperature, selective ketone reduction can be achieved prior to ester reduction [49] [47]. The reaction mechanism involves formation of aluminum alkoxide intermediates that direct subsequent hydride delivery [43] [50].
Ester Reduction and Modification
The ester group undergoes reduction to the corresponding primary alcohol using lithium aluminum hydride in anhydrous conditions [47] [52]. The reaction requires careful temperature control to prevent over-reduction or elimination reactions involving the chlorine substituent [43] [44]. Diisobutylaluminium hydride provides selective reduction to aldehydes under controlled stoichiometry and temperature conditions [43] [44].
Oxidative Transformations
Oxidative cleavage reactions using permanganate or chromium-based oxidants selectively target the ketone functionality [45] [46] [53]. These reactions proceed through alpha-oxidation pathways, generating carboxylic acid products with retention of the ester and chlorine functionalities [54] [55]. The electron-withdrawing chlorine substituent enhances the reactivity toward oxidative cleavage relative to unsubstituted ketones [53] [56].
Reaction Type | Reagent | Product | Yield (%) | Conditions | Selectivity |
---|---|---|---|---|---|
Ketone Reduction | NaBH₄ | Secondary alcohol | 85 | Mild (0°C) | Moderate |
Ester Reduction | LiAlH₄ | Primary alcohol | 78 | Anhydrous (-78°C) | High |
Oxidative Cleavage | KMnO₄ | Carboxylic acids | 92 | Acidic medium | High |
Selective Oxidation | CrO₃ | Ketone oxidation | 68 | Acidic conditions | Moderate |
Electroreduction | Electrochemical | Deoxygenation | 72 | Electrochemical cell | Low |
Catalytic Reduction | Pd/C + H₂ | Saturated ester | 88 | H₂ atmosphere | High |
Corrosive;Irritant